molecular formula C23H38O3 B14259332 3,5-Bis(octyloxy)benzaldehyde CAS No. 348081-91-4

3,5-Bis(octyloxy)benzaldehyde

Cat. No.: B14259332
CAS No.: 348081-91-4
M. Wt: 362.5 g/mol
InChI Key: KUQPLJZUPQEJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(octyloxy)benzaldehyde is an organic compound with the molecular formula C23H38O3. It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by octyloxy groups at the 3 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(octyloxy)benzaldehyde typically involves the alkylation of 3,5-dihydroxybenzaldehyde with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3,5-Dihydroxybenzaldehyde+2Octyl BromideK2CO3,DMFThis compound\text{3,5-Dihydroxybenzaldehyde} + 2 \text{Octyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3,5-Dihydroxybenzaldehyde+2Octyl BromideK2​CO3​,DMF​this compound

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(octyloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The octyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

Scientific Research Applications

3,5-Bis(octyloxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(octyloxy)benzaldehyde largely depends on its chemical structure and the specific application. For instance, in antifungal applications, it disrupts cellular antioxidation systems by targeting enzymes like superoxide dismutases and glutathione reductase. This leads to oxidative stress and ultimately inhibits fungal growth .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Bis(octyloxy)benzaldehyde
  • 3,5-Bis(decyloxy)benzaldehyde

Uniqueness

3,5-Bis(octyloxy)benzaldehyde is unique due to the specific positioning of the octyloxy groups, which can influence its reactivity and physical properties. Compared to 3,4-Bis(octyloxy)benzaldehyde, the 3,5-substitution pattern can lead to different steric and electronic effects, impacting its behavior in chemical reactions and applications .

Properties

CAS No.

348081-91-4

Molecular Formula

C23H38O3

Molecular Weight

362.5 g/mol

IUPAC Name

3,5-dioctoxybenzaldehyde

InChI

InChI=1S/C23H38O3/c1-3-5-7-9-11-13-15-25-22-17-21(20-24)18-23(19-22)26-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3

InChI Key

KUQPLJZUPQEJAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=CC(=C1)C=O)OCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.